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molecular formula C8H5BrF2O B029710 2-Bromo-2',4'-difluoroacetophenone CAS No. 102429-07-2

2-Bromo-2',4'-difluoroacetophenone

Cat. No. B029710
M. Wt: 235.02 g/mol
InChI Key: CSGDTHXBRAAOHV-UHFFFAOYSA-N
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Patent
US08993591B2

Procedure details

Sodium borohydride (0.367 g, 10.85 mmol) was added to a stirred solution of 2-bromo-2′,4′-difluoroacetophenone ([CAS 102429-07-2], 5.1 g, 21.7 mmol) in MeOH (152 mL) at 10° C. The mixture was stirred at RT for 1 h. Then, K2CO3 (4.499 g, 32.55 mmol) was added and the mixture was stirred at RT for 1 h. The mixture was filtered through diatomaceous earth and the filtrate was concentrated in vacuo. The residue was treated with water and extracted with CH2Cl2/THF. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo to yield I-19 (2.24 g, 66%) as a yellow oil.
Quantity
0.367 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
152 mL
Type
solvent
Reaction Step One
Name
Quantity
4.499 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Br[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][C:8]=1[F:14])=[O:6].C([O-])([O-])=O.[K+].[K+]>CO>[F:14][C:8]1[CH:9]=[C:10]([F:13])[CH:11]=[CH:12][C:7]=1[CH:5]1[CH2:4][O:6]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0.367 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5.1 g
Type
reactant
Smiles
BrCC(=O)C1=C(C=C(C=C1)F)F
Name
Quantity
152 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.499 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2/THF
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield I-19 (2.24 g, 66%) as a yellow oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C=CC(=C1)F)C1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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